molecular formula C9H15NO2 B3060536 methyl (2Z)-azepan-2-ylideneacetate CAS No. 50621-07-3

methyl (2Z)-azepan-2-ylideneacetate

Cat. No.: B3060536
CAS No.: 50621-07-3
M. Wt: 169.22 g/mol
InChI Key: MDEQSBWUWZBGQO-UHFFFAOYSA-N
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Description

Methyl (2Z)-azepan-2-ylideneacetate is a chemical compound classified as an enaminone, specifically an NH-vinylogous amide, with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . Compounds of this structural class are characterized by their electron-rich alkene system, which allows them to function as versatile intermediates in organic synthesis . They are particularly valuable in the construction of complex nitrogen-containing heterocycles, which are core structures in numerous natural products and pharmacologically active molecules . The research applications of this compound and its analogues are extensive. A key use documented in the literature is their role in the synthesis of azabicyclic alkaloid-like structures . For instance, through reactions with reagents such as acryloyl chloride, related enaminones can be transformed into 2,3,6,7-tetrahydro-5(1H)-indolizinone scaffolds, demonstrating their utility in building privileged molecular frameworks . The (Z) configuration about the C=C bond, typically confirmed by techniques such as X-ray crystallography in related compounds, is often stabilized by an intramolecular N—H···O hydrogen bond, forming a six-membered ring (S(6) loop) that influences both the reactivity and physical properties of the molecule . The mechanism of action for these reagents in synthesis typically involves their function as carbon nucleophiles, undergoing alkylation, acylation, or cycloaddition reactions to form new carbon-carbon bonds . Product Identification • CAS Number: 1902162-09-7 • Molecular Formula: C9H15NO2 • Molecular Weight: 169.22 g/mol • SMILES: O=C(OC)/C=C1NCCCCC\1 This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50621-07-3

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl 2-(azepan-2-ylidene)acetate

InChI

InChI=1S/C9H15NO2/c1-12-9(11)7-8-5-3-2-4-6-10-8/h7,10H,2-6H2,1H3

InChI Key

MDEQSBWUWZBGQO-UHFFFAOYSA-N

SMILES

COC(=O)C=C1CCCCCN1

Isomeric SMILES

COC(=O)/C=C\1/CCCCCN1

Canonical SMILES

COC(=O)C=C1CCCCCN1

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Methyl 2z Azepan 2 Ylideneacetate

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target molecule in a single or a few straightforward steps from readily available starting materials. These approaches often involve the formation of the exocyclic double bond as a key transformation.

Application of the Eschenmoser Procedure to Related Azepanones

A prominent and effective method for the synthesis of related α,β-unsaturated amidine systems is the Eschenmoser sulfide (B99878) contraction. This procedure has been successfully employed in the synthesis of 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone, a structurally analogous enaminone. nih.govresearchgate.net The reaction sequence involves the S-alkylation of a thiolactam, specifically azepane-2-thione, with an appropriate α-halo carbonyl compound. In the case of the synthesized nitrophenyl derivative, p-nitrophenacyl bromide was used. nih.govresearchgate.net This initial step leads to the formation of a thioiminium salt intermediate. nih.govresearchgate.net Subsequent treatment of this salt with a phosphine (B1218219), such as triphenylphosphine, and a base like triethylamine (B128534) induces the extrusion of sulfur, yielding the desired enamine product. nih.govresearchgate.net The synthesis of the analogous 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethan-1-one was achieved in high yield (82%) through this method, confirming the (Z)-conformation of the product. nih.govresearchgate.net This established procedure strongly suggests that reacting azepane-2-thione with a methyl haloacetate, such as methyl bromoacetate (B1195939), would analogously produce methyl (2Z)-azepan-2-ylideneacetate.

Condensation Reactions Involving Azepane Precursors

Condensation reactions represent another direct route to enamines. In principle, the direct condensation of a lactam or its corresponding lactim ether with a reactive methylene (B1212753) compound, such as a methyl acetate (B1210297) derivative bearing a suitable activating group, could yield the target compound. For instance, the condensation of O-methylated caprolactim with a sufficiently acidic acetate derivative in the presence of a strong base might be envisioned. However, specific documented examples of this direct condensation pathway to synthesize this compound are not prevalent in the reviewed literature, suggesting that other routes may be more synthetically efficient or offer better control over the desired geometry.

Precursor-Based Synthetic Strategies

These strategies involve the synthesis of key precursors which are then converted to the final product. These multi-step approaches can offer greater flexibility and control over the final structure.

Utilization of Cyclic Thiolactams and Lactims

The use of cyclic thiolactams, particularly azepane-2-thione (also known as ε-thiocaprolactam), is a cornerstone of one of the most effective synthetic strategies, as detailed in the Eschenmoser procedure. nih.govresearchgate.netresearchgate.net Azepane-2-thione serves as a readily available precursor that is activated for the crucial C-C bond formation and subsequent sulfur extrusion. nih.govresearchgate.net The reaction begins with the formation of a thioiminium salt by reacting the thiolactam with an alkylating agent. nih.govresearchgate.net This salt is then subjected to sulfur extrusion conditions. nih.govresearchgate.net The success of this method in producing the related 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone highlights the utility of azepane-2-thione as a key precursor. nih.govresearchgate.net Similarly, lactim ethers, derived from caprolactam, are common intermediates in lactam chemistry and could potentially serve as precursors, although their direct application to form the target ylideneacetate is less documented than the thiolactam route.

Retro-Reformatsky Fragmentation in Related Heterocyclic Enamine Synthesis

A novel approach for the synthesis of heterocyclic enamines involves a ring-enlargement strategy centered around a retro-Reformatsky fragmentation. While not specifically detailed for this compound, this methodology has been developed for the synthesis of various heterocyclic enamines from cyclic ketones. The key step is a direct retro-Reformatsky fragmentation of β-tertiary alcohols derived from the Reformatsky reaction of cyclic ketones. This fragmentation generates ω-bromo-β-ketoesters, which are crucial intermediates. These intermediates can then be cyclized to furnish heterocyclic enamines. For instance, treatment of the ω-bromo-β-ketoesters with sodium azide (B81097) followed by an intramolecular aza-Wittig reaction or catalytic hydrogenation can yield secondary enamines. This method provides a formal ring enlargement of the initial cyclic ketone and offers a practical route to various enamine structures.

Stereoselective Control in (2Z)-Isomer Formation

The stereochemistry of the exocyclic double bond is a crucial feature of the target molecule. The formation of the (Z)-isomer is often favored, and understanding the factors that control this stereoselectivity is essential for an efficient synthesis.

In the context of the Eschenmoser sulfide contraction, the synthesis of the related 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone exclusively yielded the (Z)-isomer. nih.govresearchgate.net This high stereoselectivity is attributed to the formation of an intramolecular N—H···O hydrogen bond, which stabilizes the (Z)-conformation, leading to an S(6) loop in the molecule's structure. nih.govresearchgate.net This intramolecular hydrogen bonding is a powerful directing effect that makes the (Z)-isomer the thermodynamically more stable product. It is highly probable that the same stabilizing interaction would occur in this compound, where the ester carbonyl oxygen can act as the hydrogen bond acceptor, thus directing the synthesis towards the (Z)-isomer. While other methods for stereoselective enamine synthesis exist, the inherent preference for the hydrogen-bonded (Z)-conformer in this system is a significant advantage of the thiolactam-based approach.

Catalytic Systems in this compound Synthesis

The synthesis of α,β-unsaturated esters, such as this compound, often relies on catalytic systems to enhance efficiency and stereoselectivity. The Horner-Wadsworth-Emmons (HWE) reaction is a principal method for this transformation, and various catalytic systems have been developed to promote this reaction.

The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with a carbonyl compound. In the context of synthesizing this compound, the precursor would be a derivative of ε-caprolactam, likely an N-protected 2-oxo-azepane, and a phosphonate (B1237965) reagent such as trimethyl phosphonoacetate. The formation of the crucial phosphonate carbanion is typically achieved using a base, which can be considered a catalyst in a broader sense. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org The choice of base and reaction conditions can influence the stereochemical outcome of the reaction, favoring the formation of either the (E) or (Z) isomer. nrochemistry.com

For instance, the use of NaH in tetrahydrofuran (B95107) (THF) is a standard condition for the HWE reaction. nih.gov In some cases, Lewis acids have been employed as co-catalysts to activate the carbonyl group, thereby accelerating the reaction. While specific examples for the synthesis of this compound are not detailed in the available literature, the general principles of the HWE reaction are widely applicable. nih.gov

Recent advancements have explored the use of organocatalysts and metal catalysts to achieve higher selectivity and milder reaction conditions. For example, DBU has been used as an effective catalyst for solvent-free HWE reactions, leading to high yields of E-α,β-unsaturated esters. rsc.org The stereoselectivity can be tuned towards the (Z)-isomer by using modified phosphonate reagents, such as those developed by Still and Gennari. nrochemistry.comresearchgate.net

The synthesis of related α,β-unsaturated lactams has also been achieved using iridium-catalyzed allylic substitution, which represents another potential catalytic approach. rsc.org

Table 1: Potential Catalytic Systems for Horner-Wadsworth-Emmons Synthesis of this compound

Catalyst/Base SystemPrecursorsGeneral Reaction ConditionsPotential Outcome
Sodium Hydride (NaH)N-protected 2-oxo-azepane, Trimethyl phosphonoacetateAnhydrous THF, room temperatureFormation of the C=C bond
DBU / K₂CO₃N-protected 2-oxo-azepane, Trimethyl phosphonoacetateSolvent-free, elevated temperatureHigh E-selectivity
Still-Gennari Reagent / KHMDSN-protected 2-oxo-azepaneTHF, -78 °CHigh Z-selectivity

This table presents potential systems based on general HWE reaction principles, as specific data for the target compound is limited.

One-Pot Reaction Sequences for Enhanced Synthetic Efficiency

The Eschenmoser sulfide contraction involves the reaction of a thioamide (or thiolactam) with an α-haloketone or α-haloester, followed by treatment with a phosphine and a base to induce sulfur extrusion and form the desired enamine or enamino ester. organic-chemistry.org A published procedure for the synthesis of the closely related compound, 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone, provides a clear blueprint for a potential one-pot synthesis of the target molecule. organic-chemistry.org

This process would begin with the S-alkylation of azepane-2-thione with a suitable α-haloacetate, such as methyl bromoacetate, to form a thioiminium salt intermediate. This intermediate can then be treated in the same reaction vessel with a phosphine, like triphenylphosphine, and a base, such as triethylamine, to facilitate the sulfur extrusion and the formation of the C=C bond, yielding this compound. This sequence avoids the isolation of the intermediate thioiminium salt, thereby streamlining the synthesis.

Table 2: Proposed One-Pot Eschenmoser Sulfide Contraction for this compound

StepReagents & ConditionsIntermediate/Product
1. S-AlkylationAzepane-2-thione, Methyl bromoacetate in dry acetonitrile, room temperatureThioiminium salt
2. Sulfur ExtrusionTriphenylphosphine, Triethylamine (added to the same pot)This compound

This proposed one-pot sequence is based on the reported synthesis of an analogous compound and represents a highly efficient pathway. organic-chemistry.org

Another potential one-pot strategy could involve a modified Horner-Wadsworth-Emmons reaction. For instance, a one-pot, three-component coupling reaction has been reported, which could be adapted for this synthesis. organic-chemistry.org Furthermore, reductive HWE olefinations have been developed where an ester is reduced in situ to an aldehyde, which then undergoes the HWE reaction in the same pot. uta.edu While these methods have not been specifically reported for the synthesis of this compound, they represent the forefront of efficient synthetic methodologies that could be applied.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For methyl (2Z)-azepan-2-ylideneacetate, both ¹H and ¹³C NMR, along with two-dimensional techniques, provide definitive evidence for its structure and conformation.

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the various protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. The presence of the enamine and ester functionalities leads to a predictable pattern of resonances.

Key expected signals include those for the vinyl proton, the methyl group of the ester, and the methylene (B1212753) groups of the azepane ring. The vinyl proton signal is typically observed in the downfield region due to the electron-withdrawing effect of the ester group and the resonance of the enamine system. The methyl protons of the ester will appear as a sharp singlet. The methylene protons of the seven-membered ring will show complex multiplicity due to coupling with adjacent protons. The chemical shifts for protons on carbons adjacent to the nitrogen atom are expected to be deshielded and appear at a lower field compared to other methylene protons in the ring. libretexts.org

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Vinyl-H4.5 - 5.5Singlet (s)
O-CH₃~3.6Singlet (s)
N-CH₂ (α to N)3.0 - 3.5Multiplet (m)
Ring CH₂1.5 - 2.5Multiplet (m)
NH7.0 - 9.0Broad Singlet (br s)

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The spectrum is expected to show signals for the carbonyl carbon of the ester, the two olefinic carbons of the C=C double bond, the methyl carbon of the ester, and the five distinct methylene carbons of the azepane ring. The carbonyl carbon is typically found at the most downfield position. The carbons of the double bond will have characteristic shifts, with the carbon α to the ester group appearing at a higher field than the carbon β to it, which is attached to the nitrogen.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (Ester)165 - 175
C=C (β-carbon)150 - 160
C=C (α-carbon)80 - 90
O-CH₃50 - 55
N-CH₂ (α to N)40 - 50
Ring CH₂20 - 40

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the assignments made in the ¹H and ¹³C NMR spectra. A COSY spectrum would show correlations between coupled protons, helping to trace the connectivity within the azepane ring. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms, providing definitive C-H assignments. NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to establish the (Z)-configuration of the double bond through spatial correlations. nih.gov

The seven-membered azepane ring in this compound is flexible and can exist in various conformations. Variable-temperature NMR studies could provide insights into the conformational dynamics of the ring system. The (Z)-conformation of the exocyclic double bond is generally favored in β-enamino esters to allow for the formation of an intramolecular hydrogen bond between the N-H proton and the ester carbonyl oxygen. nih.gov This hydrogen bond contributes to the stability of the (Z)-isomer.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show strong absorption bands corresponding to the N-H, C=O, and C=C stretching vibrations. The N-H stretch is typically observed as a broad band in the region of 3200-3400 cm⁻¹, with its broadness and position being indicative of hydrogen bonding. The C=O stretch of the α,β-unsaturated ester will appear at a lower frequency than a saturated ester, typically in the range of 1650-1680 cm⁻¹, due to conjugation with the enamine system. The C=C stretching vibration is expected around 1600-1640 cm⁻¹. C-N and C-O stretching vibrations will also be present in the fingerprint region. libretexts.orgnih.gov

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
N-HStretch3200 - 3400 (broad)
C-H (sp² and sp³)Stretch2850 - 3100
C=O (Ester)Stretch1650 - 1680
C=CStretch1600 - 1640
C-NStretch1250 - 1350
C-OStretch1000 - 1300

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (C₉H₁₅NO₂), the molecular weight is 169.22 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 169. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z = 138, or the loss of the entire methoxycarbonyl group (-COOCH₃) to yield a fragment at m/z = 110. Other characteristic fragments could arise from the cleavage of the azepane ring. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

A thorough search of scientific databases and literature has not yielded specific UV-Vis absorption data for this compound. This includes the characteristic absorption maxima (λmax) and corresponding molar absorptivity values that would be critical for understanding its electronic transitions.

To provide a theoretical context, the UV-Vis spectrum of this compound would be expected to exhibit absorptions characteristic of an α,β-unsaturated ester system conjugated with an enamine-like nitrogen atom within the azepane ring. The electronic transitions would likely involve π → π* and n → π* transitions associated with the conjugated system. The exact position of the absorption maxima would be influenced by the solvent polarity and the specific electronic environment of the chromophore.

X-ray Crystallography for Solid-State Structural Determination

While a crystal structure for the title compound is unavailable, valuable insights into its potential hydrogen bonding capabilities can be drawn from the crystallographic analysis of the closely related compound, 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone. This analogue shares the key azepan-2-ylidene moiety.

In the crystal structure of 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone, both intramolecular and intermolecular hydrogen bonds are observed. An intramolecular N—H···O hydrogen bond is formed between the amine hydrogen of the azepane ring and the oxygen atom of the ketone group. This interaction leads to the formation of a stable six-membered ring, a common feature in related enaminone structures.

A hypothetical representation of the potential hydrogen bonding in this compound, based on its analogue, is presented in the table below.

Interaction Type Donor Acceptor Potential Impact
Intramolecular Hydrogen BondN-H (azepane ring)O=C (ester carbonyl)Stabilization of the molecular conformation
Intermolecular Hydrogen BondN-H (azepane ring)O=C (ester carbonyl of neighboring molecule)Formation of dimeric or polymeric structures in the solid state, influencing crystal packing and physical properties.

It must be reiterated that this analysis is based on a related structure and awaits experimental verification through a dedicated X-ray crystallographic study of this compound.

Chemical Reactivity and Transformation Studies

Reactions of the Azepan-2-ylidene Moiety

The core azepan-2-ylidene structure of methyl (2Z)-azepan-2-ylideneacetate dictates much of its reactivity, participating in a variety of reactions that lead to the formation of more complex molecular architectures.

Cycloaddition Reactions and Annulations

Cycloaddition and annulation reactions are powerful tools in organic synthesis for the construction of cyclic and polycyclic systems. The azepan-2-ylidene moiety, with its embedded enamine-like character, can participate in such transformations. For instance, Lewis acid-catalyzed (4+3) annulation reactions between donor-acceptor cyclopropanes and 2-aza-1,3-dienes have been reported to produce densely substituted azepane derivatives with high diastereoselectivity. nih.gov While this example doesn't directly involve this compound, it highlights the potential of the azepane scaffold in cycloaddition chemistry. The use of ytterbium triflate as a catalyst has proven effective in these reactions, and enantioselective transformations can be achieved using a copper triflate/trisoxazoline ligand system. nih.gov

Annulation reactions, in a broader sense, are crucial for extending π-conjugated systems. researchgate.net For example, Rh(III)-catalyzed [5+1] annulation of 2-alkenylanilides with allenyl acetates provides access to 1,2-dihydroquinoline (B8789712) derivatives. rsc.org This type of reaction, involving C-H activation and subsequent cyclization, demonstrates a modern approach to building heterocyclic rings. rsc.org Similarly, tandem annulations of 1,3-enynes have been developed to synthesize functionalized pyridine (B92270) and pyrrole (B145914) derivatives, showcasing the versatility of annulation strategies in heterocyclic chemistry. nih.gov Although not directly applied to this compound in the reviewed literature, these methodologies suggest potential pathways for its further functionalization.

A notable application of annulation is the Robinson annulation, which creates a four-carbon chain in a single step, leading to annulated carbocyclic molecules. ias.ac.in Enantioselective versions of this reaction can be carried out using organocatalysts like S-proline in the absence of a solvent. ias.ac.in

Nucleophilic and Electrophilic Reactivity

The reactivity of the azepan-2-ylidene moiety is characterized by a balance of nucleophilic and electrophilic properties. The nitrogen atom's lone pair and the adjacent double bond confer nucleophilic character to the β-carbon of the enamine system. This allows for reactions with various electrophiles.

Conversely, the carbonyl group of the acetate (B1210297) moiety withdraws electron density, rendering the α-carbon and the carbonyl carbon susceptible to nucleophilic attack. This dual reactivity is a hallmark of β-enamino esters. For example, β-enamino esters can be synthesized by reacting ethyl phenylacetate (B1230308) derivatives with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). nih.gov These intermediates are then used to synthesize a variety of heterocyclic compounds. nih.gov

Functional Group Transformations of the Acetate Ester

The methyl acetate group in this compound is amenable to a range of functional group interconversions, a cornerstone of synthetic organic chemistry. solubilityofthings.com These transformations allow for the conversion of the ester into other important functional groups.

Common transformations for esters include:

Hydrolysis: Esters can be hydrolyzed to the corresponding carboxylic acids in the presence of acid or base. libretexts.org

Transesterification: Reaction with an alcohol in the presence of an acid or base catalyst can exchange the alkoxy group of the ester.

Aminolysis: Esters can react with ammonia (B1221849) or amines to form amides. libretexts.org

Reduction: Reduction of esters with strong reducing agents like lithium aluminum hydride (LiAlH₄) yields primary alcohols. imperial.ac.uk Using less reactive reagents, such as diisobutylaluminium hydride (DIBAL-H), can allow for the partial reduction to an aldehyde. imperial.ac.uk

Grignard Reaction: Reaction with Grignard reagents converts esters into tertiary alcohols. libretexts.org

These transformations are fundamental and their applicability to this compound would depend on the specific reaction conditions and the potential for competing reactions involving the azepan-2-ylidene moiety.

Regioselective and Stereoselective Outcomes in Transformations

The outcomes of reactions involving this compound are often governed by principles of regioselectivity and stereoselectivity. For instance, in cycloaddition reactions, the orientation of the reacting partners is crucial in determining the structure of the product. DFT studies on the [3+2] cycloaddition between carbonyl ylides and alkynes have been used to investigate the regioselectivity of such reactions. researchgate.net

In annulation reactions, high diastereoselectivity has been observed in the synthesis of azepanone derivatives. nih.gov The choice of catalyst and ligand can also induce enantioselectivity, leading to the preferential formation of one enantiomer over the other. nih.gov The stereochemical outcome of reactions can also be influenced by the existing stereochemistry within the molecule. For example, the migration of an alkyl group in the Baeyer-Villiger reaction occurs with retention of configuration. imperial.ac.uk

Mechanisms of Ring Expansion and Contraction in Related Systems

While not directly involving this compound, understanding the mechanisms of ring expansion and contraction in related seven-membered ring systems like those derived from caprolactam provides valuable insight. These rearrangements are often driven by the desire to relieve ring strain or to form a more stable carbocation intermediate. wikipedia.orgchemistrysteps.com

Ring Expansion can occur through various mechanisms, including:

Wagner-Meerwein Rearrangements: These involve the 1,2-shift of an alkyl or hydride group to an adjacent carbocation, often leading to a more stable, larger ring. etsu.edu

Tiffeneau–Demjanov Rearrangement: A specific type of pinacol (B44631) rearrangement that can lead to ring expansion. wikipedia.org

Beckmann Rearrangement: This reaction transforms an oxime into an amide and can be used to insert a nitrogen atom into a ring, thereby expanding it. wikipedia.org

Baeyer-Villiger Oxidation: This reaction involves the insertion of an oxygen atom adjacent to a carbonyl group, converting a cyclic ketone into a lactone and expanding the ring. imperial.ac.ukwikipedia.org

Ring Contraction is a process where a ring is reduced in size. etsu.edu Common mechanisms include:

Favorskii Rearrangement: This reaction of α-halo ketones with a base can lead to the formation of a smaller ring. chemistrysteps.com

Cationic Rearrangements: Loss of a leaving group to form a carbocation can be followed by the migration of an endocyclic bond, resulting in a contracted ring. chemistrysteps.comyoutube.com This is often observed when a larger, less stable ring can rearrange to a more stable five or six-membered ring. youtube.com

The anionic ring-opening polymerization of ε-caprolactam, a process related to the azepane core, proceeds through a series of nucleophilic additions and proton transfers. researchgate.netresearchgate.net Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these complex reactions. researchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. It provides a framework for predicting a wide range of molecular properties.

A fundamental application of DFT is the determination of a molecule's equilibrium geometry. This process, known as geometry optimization, finds the lowest energy arrangement of atoms in the molecule. The resulting optimized structure provides predictions for bond lengths, bond angles, and dihedral angles. For methyl (2Z)-azepan-2-ylideneacetate, this would involve calculating the precise geometry of its seven-membered azepane ring and the (Z)-ylideneacetate side chain. This data can be compared with experimental results from techniques like X-ray crystallography. For a related compound, 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone, experimental crystal data shows a (Z) conformation around the C=C double bond, which allows for the formation of an intramolecular hydrogen bond. researchgate.net A similar feature would be expected in this compound.

Once the optimized geometry is found, DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the various ways the atoms can move relative to each other, such as bond stretching and bending. The calculated vibrational spectrum is a theoretical prediction of the molecule's infrared (IR) and Raman spectra. This allows for the assignment of specific spectral bands to particular molecular motions, aiding in the interpretation of experimental spectroscopic data.

The electronic properties of a molecule are critical to understanding its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests that the molecule is more reactive. nih.gov

The Molecular Electrostatic Potential (MEP) is another key electronic property. It is a map of the electrostatic potential onto the electron density surface of the molecule. The MEP helps to visualize the charge distribution and identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into how the molecule will interact with other chemical species.

Conformational Space Exploration through Quantum Chemical Methods

Molecules with flexible components, such as the azepane ring in this compound, can exist in multiple conformations. Quantum chemical methods can be employed to explore this conformational space systematically. By calculating the relative energies of different possible conformers, the most stable, low-energy conformations can be identified. This analysis is crucial for understanding the molecule's behavior in solution and its ability to bind to biological targets.

Synthesis and Exploration of Derivatives and Analogues

Modification of the Azepane Ring System

The seven-membered azepane ring is a key structural feature, and its modification through ring-size variation has been a subject of synthetic investigation. The synthesis of homologous enamines with smaller ring sizes, such as those based on pyrrolidine (B122466) (five-membered ring) and piperidine (B6355638) (six-membered ring), allows for a systematic study of how ring strain and conformation affect the molecule's properties.

These variations are typically achieved by starting with the corresponding smaller lactams, namely pyrrolidin-2-one and piperidin-2-one. The synthetic approach often mirrors the one used for the azepane derivative, commonly employing a Horner-Wadsworth-Emmons reaction. In this reaction, the lactam is reacted with a phosphonate (B1237965) ylide, such as methyl (dimethoxyphosphoryl)acetate, in the presence of a base to form the exocyclic double bond and the ester group in a single step.

Furthermore, more complex modifications, such as the synthesis of diastereomerically pure azepane derivatives, have been accomplished through piperidine ring expansion, demonstrating a stereoselective and regioselective approach to novel azepane structures. rsc.org

Substitutions at the Ylidene Position

The carbon atom of the ylidene group (=CHCOOCH₃) is nucleophilic, making it susceptible to attack by various electrophiles. This reactivity allows for the introduction of a wide range of substituents at this position, leading to a diverse array of derivatives.

Acylation and alkylation reactions are common strategies. For instance, the reaction of methyl (2Z)-azepan-2-ylideneacetate with acyl chlorides or alkyl halides in the presence of a suitable base can introduce new functional groups. These substitutions can significantly alter the electronic and steric properties of the molecule.

Variations in the Alkyl Ester Moiety (e.g., Ethyl vs. Methyl)

The methyl ester group of this compound can be readily exchanged for other alkyl esters, such as ethyl, propyl, or tert-butyl esters. This modification is typically achieved either by starting the synthesis with a different phosphonate reagent (e.g., ethyl (dimethoxyphosphoryl)acetate) or through transesterification of the final methyl ester product.

The synthesis of ethyl (benzothiazol-2-ylsulfonyl)acetate for use in modified Julia olefination reactions highlights the importance of the ester group in directing the stereoselectivity of alkene synthesis. organic-chemistry.org While straight-chain aliphatic aldehydes tend to produce cis (Z)-alkenes, aryl and branched aliphatic aldehydes yield trans (E)-alkenes with high stereoselectivity. organic-chemistry.org The choice of the ester group can influence the compound's solubility, metabolic stability, and pharmacokinetic profile.

Table 1: Comparison of Alkyl Ester Variations

Alkyl Group Starting Phosphonate Reagent Potential Impact
Methyl Methyl (dimethoxyphosphoryl)acetate Baseline compound
Ethyl Ethyl (dimethoxyphosphoryl)acetate Altered solubility and metabolic profile

N-Substitution and Functionalization of the Azepan Nitrogen

The nitrogen atom within the azepane ring is a key site for functionalization. As a secondary amine, it can be readily alkylated, acylated, or arylated to introduce a wide variety of substituents. These modifications can dramatically alter the compound's physical, chemical, and biological properties.

Common synthetic strategies include:

N-Alkylation: Reaction with alkyl halides in the presence of a base to introduce simple or complex alkyl chains.

N-Acylation: Reaction with acyl chlorides or anhydrides to form N-amides, which can alter the electronic properties of the ring nitrogen.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions can be used to attach aryl groups, creating derivatives with extended π-systems.

These N-substituted derivatives are crucial for exploring structure-activity relationships, as the substituent on the nitrogen can influence receptor binding, membrane permeability, and metabolic pathways.

Design and Synthesis of Fused Heterocyclic Derivatives

The bifunctional nature of this compound, possessing both a nucleophilic nitrogen and an electrophilic ester group, makes it an excellent precursor for the synthesis of fused heterocyclic systems. By reacting it with various binucleophilic reagents, chemists can construct additional rings onto the azepane framework.

For example, condensation reactions with ethylenediamine (B42938) or o-phenylenediamine (B120857) can lead to the formation of pyrazinoazepine and azepinoquinoxaline ring systems, respectively. chem-soc.si These reactions often proceed through an initial nucleophilic attack on the ester carbonyl, followed by an intramolecular cyclization and dehydration. Intramolecular 1,7-carbonyl-enamine cyclization has been explored as a novel method for azepine ring closure. chem-soc.si

The versatility of this approach allows for the creation of a wide range of complex, polycyclic molecules with potential applications in medicinal chemistry and materials science. The synthesis of these fused systems often involves multi-step sequences and can be designed to achieve specific structural and stereochemical outcomes.

Table 2: Examples of Fused Heterocyclic Systems from Azepine Derivatives

Reactant Fused Ring System Type of Reaction
Ethylenediamine Pyrazino[2,3-c]azepine Condensation
o-Phenylenediamine Azepino[3,4-b]quinoxaline Condensation

Applications in Advanced Organic Synthesis

Role as a Key Building Block for Complex Molecules

The inherent reactivity of the azepan-2-ylideneacetate scaffold allows it to serve as a foundational component in the synthesis of intricate molecules, particularly those containing nitrogen. Its utility as a precursor to both natural product skeletons and diverse synthetic heterocycles highlights its importance as a strategic building block.

The core structure of methyl (2Z)-azepan-2-ylideneacetate is particularly well-suited for the synthesis of azabicyclic alkaloids. Research into analogous compounds, such as 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone, has demonstrated that these vinylogous amides are effective precursors in methodologies aimed at constructing these complex natural products. For instance, the reaction of such a scaffold with acryloyl chloride can lead to the formation of a 2,3,6,7-tetrahydro-5(1H)-indolizinone. researchgate.net This indolizinone core is a key structural motif found in numerous naturally occurring alkaloids, making the azepan-2-ylideneacetate framework a strategic starting point for their total synthesis. The 9-azabicyclo[3.3.1]nonane ring system, present in homotropane alkaloids like adaline and euphococcinine, represents another class of targets accessible from such precursors. beilstein-journals.orgnih.gov

Beyond its application in alkaloid synthesis, the reactivity of the vinylogous amide system in this compound makes it a valuable intermediate for creating a wide array of heterocyclic structures. The formation of the indolizinone ring is a prime example of its utility in building fused heterocyclic systems. researchgate.net

The synthetic potential is further illustrated by the reactivity of similar conjugated systems. For example, related compounds like Methyl 2-[bis(acetyl)ethenyl]aminopropenoate have been shown to react with various N- and C-nucleophiles to generate a variety of fused heterocycles. researchgate.net This reactivity paradigm suggests that this compound can be employed in condensation reactions to produce complex heterocyclic frameworks, including:

Pyrido[1,2-a]pyrimidones

Thiazolo[3,2-a]pyrimidones

Pyrido[1,2-a]-pyridinones

2H-1-benzopyran-2-ones

This versatility underscores its role as a flexible intermediate for accessing a broad spectrum of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Precursor System Reactant Type Resulting Heterocyclic System
Azepan-2-ylidene scaffoldAcryloyl Chloride (Michael Acceptor)2,3,6,7-tetrahydro-5(1H)-indolizinone
Vinylogous Amide Analogs2-Aminopyridines (N-nucleophile)Pyrido[1,2-a]pyrimidones
Vinylogous Amide Analogs2-Aminothiazoles (N-nucleophile)Thiazolo[3,2-a]pyrimidones
Vinylogous Amide AnalogsActive Methylene (B1212753) Compounds (C-nucleophile)Pyrido[1,2-a]-pyridinones

Contribution to the Methodology of Enamine and Vinylogous Amide Chemistry

This compound is classified as a vinylogous amide, a type of compound that embodies the principle of vinylogy. This principle describes the transmission of electronic effects through a conjugated π-system. nih.gov In this molecule, the nucleophilic character of the nitrogen atom is relayed through the conjugated double bonds to the β-carbon, making it reactive toward electrophiles, much like a standard enamine.

The chemistry of such "enamine-one" systems offers enhanced stability compared to simple imines due to resonance and intramolecular hydrogen bonding. nih.gov Studies on related vinylogous systems reveal that they can participate in dynamic covalent chemistry, such as reversible amine exchange reactions at elevated temperatures. nih.gov This tunable reactivity provides a platform for developing novel synthetic methodologies and dynamic chemical systems. The enamine moiety, formed from a secondary amine (the azepane ring), is a crucial functional group in organic synthesis, known for its ability to act as a carbon nucleophile in reactions like alkylations and conjugate additions. rsc.org

Development of Novel Reaction Strategies and Catalytic Cycles

The unique reactivity of this compound facilitates the development of innovative reaction strategies. A key strategy involves a Michael-type addition reaction at the nucleophilic β-carbon, followed by an intramolecular cyclization. The synthesis of the indolizinone core from a related precursor via reaction with acryloyl chloride is a clear demonstration of this powerful sequence. researchgate.net

Furthermore, the capacity for dynamic amine exchange in vinylogous amide systems opens avenues for creating new catalytic cycles. nih.gov While this specific compound may act as a substrate, its structural motifs are relevant to the design of organocatalysts that operate through enamine intermediates. The reversible formation and reaction of such species are central to many catalytic processes in modern organic chemistry.

Potential in Optoelectronic Materials Research (Nonlinear Optical Properties)

While direct experimental data on the optoelectronic properties of this compound is not extensively documented, its molecular structure contains the essential features of a promising candidate for nonlinear optical (NLO) materials. The molecule possesses a "push-pull" electronic structure, where the nitrogen atom of the azepane ring acts as an electron-donating group (the "push") and the carbonyl group of the ester acts as an electron-withdrawing group (the "pull"). These two groups are connected by a π-conjugated system.

This donor-π-acceptor (D-π-A) architecture is a well-established motif in the design of organic chromophores with significant second-order NLO properties. researchgate.netmdpi.com Such materials are of interest for applications in telecommunications, optical computing, and photonics. The investigation of other D-π-A systems has shown that modulating the strength of the donor and acceptor groups, as well as the length of the conjugated bridge, can tune the NLO response. mdpi.comnih.gov The inherent asymmetry and polarized electronic structure of this compound make it a worthy subject for future investigation in the field of optoelectronic materials.

Feature Description Relevance to NLO Properties
Electron Donor Group Azepane Nitrogen"Pushes" electron density into the π-system.
π-Conjugated Bridge C=C double bondFacilitates charge transfer from donor to acceptor.
Electron Acceptor Group Ester Carbonyl (C=O)"Pulls" electron density from the π-system.
Overall Structure Donor-π-Acceptor (D-π-A)Creates a molecular dipole and enhances second-order hyperpolarizability, a key NLO property.

Future Research Directions and Perspectives

Advancements in High-Yield, High-Selectivity Synthesis

Currently, there is a scarcity of published, high-yield synthetic routes specifically for methyl (2Z)-azepan-2-ylideneacetate. Future research should prioritize the development of efficient and stereoselective synthetic methodologies.

One potential avenue is the adaptation of the Horner-Wadsworth-Emmons (HWE) reaction. orgsyn.orgnih.gov This reaction is a well-established method for the synthesis of α,β-unsaturated esters from aldehydes and ketones. nih.gov A plausible strategy would involve the reaction of a suitable phosphonate (B1237965) ester, such as methyl 2-(dimethoxyphosphoryl)acetate, with azepan-2-one. However, the reactivity of lactams in HWE reactions can be sluggish, and thus, optimization of reaction conditions, including the choice of base and solvent, would be critical.

Another promising approach is based on the chemistry of related azepan-2-ylidene derivatives. For instance, the synthesis of 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone has been achieved through a reaction involving azepane-2-thione. nih.govresearchgate.net This suggests a possible route starting from the corresponding thionolactam and a suitable electrophile. Further investigation into this method could lead to a versatile and high-yielding synthesis of the target compound and its analogs.

Potential Synthetic Route Key Reactants Anticipated Challenges Key Research Focus
Horner-Wadsworth-EmmonsAzepan-2-one, Methyl 2-(dimethoxyphosphoryl)acetateLow reactivity of the lactam carbonylOptimization of base, temperature, and solvent; use of microwave irradiation
Thionolactam-based SynthesisAzepane-2-thione, Methyl haloacetateAvailability of starting materials, control of side reactionsDevelopment of efficient thionation methods for caprolactam; optimization of the coupling step
Catalytic Enamine FormationAzepan-2-one, Methyl acetate (B1210297) (or derivative)Equilibrium control, catalyst selectionDevelopment of novel catalysts for direct condensation; exploration of dehydrating conditions

Exploration of Unconventional Reactivity Pathways

The conjugated system of this compound, which includes a nucleophilic enamine and an electrophilic α,β-unsaturated ester, suggests a rich and varied reactivity profile that is ripe for exploration. wikipedia.orglibretexts.org

Future studies should investigate the behavior of this molecule in various reaction types. For example, the enamine moiety can be expected to participate in Michael additions, alkylations, and acylations. libretexts.orglibretexts.orgmasterorganicchemistry.com The susceptibility of the β-carbon to nucleophilic attack in the conjugated system opens up possibilities for conjugate additions, which could be used to introduce a wide range of functional groups. wikipedia.org

Furthermore, the cyclic nature of the enamine and the presence of the ester group could lead to unique cycloaddition reactions. Investigating the participation of this scaffold in [4+2], [2+2], and other pericyclic reactions could uncover novel chemical transformations and lead to the synthesis of complex heterocyclic systems.

Synergistic Integration of Computational and Experimental Studies

A synergistic approach that combines computational modeling with experimental validation will be invaluable in understanding and predicting the behavior of this compound.

Computational studies, using methods such as Density Functional Theory (DFT), can provide insights into the molecule's electronic structure, conformational preferences, and reaction mechanisms. This can help in rationalizing observed reactivity and in predicting the outcomes of new reactions. For example, calculations can be used to determine the relative electrophilicity of the carbonyl carbon and the β-carbon, providing a basis for predicting the regioselectivity of nucleophilic attacks.

Experimental studies can then be designed to test the predictions of the computational models. For example, kinetic studies of reactions with reference nucleophiles can be used to experimentally determine the electrophilicity of the compound and validate the computational results. nih.gov This integrated approach will accelerate the discovery of new reactions and applications for this scaffold.

Research Area Computational Approach Experimental Validation Expected Outcome
Reactivity PredictionDFT calculations of frontier molecular orbitals and electrostatic potential mapsReaction with a panel of nucleophiles to determine regioselectivityA predictive model for the compound's reactivity
Conformational AnalysisMolecular mechanics and DFT calculations of conformer energiesNMR spectroscopy (NOE experiments) and X-ray crystallographyUnderstanding of the preferred 3D structure and its influence on reactivity
Reaction MechanismTransition state theory calculations for potential reaction pathwaysKinetic studies and isotopic labeling experimentsElucidation of reaction mechanisms and optimization of reaction conditions

Design of Novel Chemical Transformations Utilizing the Core Scaffold

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. researchgate.netnih.govresearchgate.netnih.gov The unique functionalization of this compound makes it an attractive starting point for the design and synthesis of novel and complex molecular architectures.

Future research should focus on utilizing this core scaffold to build more elaborate structures. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The enamine functionality can be used as a handle for further derivatization, such as through transition metal-catalyzed cross-coupling reactions. organic-chemistry.org

The development of tandem reactions that functionalize multiple sites of the molecule in a single operation would be particularly valuable. For instance, a sequence involving a Michael addition followed by an intramolecular cyclization could lead to the rapid construction of polycyclic systems containing the azepane ring.

Implementation of Sustainable and Green Chemistry Principles in Synthetic Routes

In line with modern trends in chemical synthesis, future work on this compound should incorporate the principles of green chemistry. This includes the use of environmentally benign solvents, the development of catalytic rather than stoichiometric processes, and the maximization of atom economy. nih.gov

For example, when developing synthetic routes, preference should be given to reactions that can be carried out in water or other green solvents. The use of catalytic methods, such as those employing transition metals or organocatalysts, should be prioritized over reactions that require stoichiometric amounts of reagents. wisc.eduorganic-chemistry.org

Furthermore, the design of synthetic routes should aim to minimize the number of steps and purification procedures, thereby reducing waste and energy consumption. The development of one-pot or tandem reactions that allow for the construction of complex molecules from simple starting materials in a single operation would be a significant step towards a more sustainable synthesis of this compound and its derivatives.

Green Chemistry Principle Application in Synthesis of this compound
PreventionDesigning synthetic routes with fewer steps and higher yields to minimize waste.
Atom EconomyUtilizing catalytic methods and reactions that incorporate a high percentage of the starting materials into the final product.
Less Hazardous Chemical SynthesesAvoiding the use of toxic reagents and solvents.
Designing Safer ChemicalsInvestigating the toxicological profile of the target compound and its derivatives.
Safer Solvents and AuxiliariesEmploying water, ethanol, or other green solvents in synthetic procedures.
Design for Energy EfficiencyDeveloping reactions that can be carried out at ambient temperature and pressure.
Use of Renewable FeedstocksExploring the synthesis of the azepane ring from bio-based starting materials.
Reduce DerivativesMinimizing the use of protecting groups in the synthetic sequence.
CatalysisEmploying catalytic amounts of reagents instead of stoichiometric amounts.
Design for DegradationInvestigating the biodegradability of the final products.
Real-time analysis for Pollution PreventionUsing in-situ monitoring techniques to optimize reaction conditions and minimize byproduct formation.
Inherently Safer Chemistry for Accident PreventionChoosing reagents and reaction conditions that minimize the risk of accidents.

Q & A

Q. How can researchers optimize the synthesis of methyl (2Z)-azepan-2-ylideneacetate to improve yield and purity?

Methodological Answer: Optimization should involve systematic variation of reaction parameters using factorial design. Key factors include catalyst type (e.g., transition-metal catalysts), solvent polarity (polar aprotic solvents like DMF may enhance reaction kinetics), and temperature control (stepwise heating to avoid side reactions). Multi-step synthesis protocols, analogous to those used for structurally related esters (e.g., methyl 2-(4-hydrazinylphenyl)acetate), should be adapted to ensure regioselectivity and minimize byproducts. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the (Z)-configuration and assess ring strain in the azepane moiety. Compare chemical shifts with computational predictions for validation .
  • IR Spectroscopy: Identify carbonyl (C=O) stretching frequencies (~1700–1750 cm⁻¹) and imine (C=N) vibrations (~1640 cm⁻¹) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (C₈H₁₃NO₂) and fragmentation patterns .
  • X-ray Crystallography: Resolve stereochemistry and intermolecular interactions if single crystals are obtainable .

Q. How should this compound be stored to maintain stability in laboratory settings?

Methodological Answer: Store under inert gas (argon or nitrogen) in amber glass vials at –20°C to prevent hydrolysis of the ester group. Monitor stability via periodic HPLC analysis. Avoid prolonged exposure to humidity or light, as photodegradation may alter the imine functionality .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) can model transition states for cycloaddition or nucleophilic attacks on the imine group. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) assess conformational flexibility and solvation effects. Software like COMSOL Multiphysics integrates reaction kinetics with thermodynamic parameters to predict regioselectivity .

Q. What strategies resolve contradictions in experimental data regarding the compound’s biological interactions?

Methodological Answer:

  • Orthogonal Assays: Validate receptor-binding claims using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to measure binding affinities independently .
  • Statistical Robustness: Apply ANOVA or Bayesian analysis to differentiate experimental noise from true biological effects. Replicate studies across multiple cell lines or in vivo models to confirm reproducibility .
  • Meta-Analysis: Cross-reference data with structurally analogous compounds (e.g., methyl 2-(2-formylphenyl)acetate) to identify conserved interaction patterns .

Q. What experimental designs are suitable for studying the compound’s role in enzyme-substrate interactions?

Methodological Answer: Use stopped-flow kinetics to monitor real-time enzymatic activity (e.g., hydrolases or transferases). Design mutant enzymes via site-directed mutagenesis to probe active-site interactions. Pair with Förster Resonance Energy Transfer (FRET) probes to track conformational changes in the enzyme upon ligand binding .

Data Management and Validation

Q. How can researchers ensure data integrity when studying this compound?

Methodological Answer: Implement blockchain-secured electronic lab notebooks (ELNs) to timestamp and encrypt raw data. Use cheminformatics platforms (e.g., ChemAxon) to standardize metadata and enable cross-platform compatibility. Validate spectral data against open-access databases (e.g., NIST Chemistry WebBook) to detect anomalies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.